![molecular formula C8H10F2N2OS B2717325 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole CAS No. 2197736-15-3](/img/structure/B2717325.png)
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic organic compound that features a unique combination of a difluorocyclobutyl group and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 3,3-difluorocyclobutanol with appropriate reagents to introduce the methoxy and thiadiazole functionalities. One common method involves the use of dichloroketene and tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol, which is then further reacted to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazole ring or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclobutyl ketone, while substitution reactions could introduce various functional groups onto the thiadiazole ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated cyclobutyl groups.
Biology: It may serve as a probe or ligand in biological studies, particularly those involving fluorinated compounds.
Industry: It could be used in the development of new materials with specific properties, such as increased stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize the unique structural features of the compound. These interactions could involve binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
Similar compounds include other fluorinated cyclobutyl derivatives and thiadiazole-containing molecules. Examples include:
3,3-Difluorocyclobutanol: A precursor in the synthesis of the target compound.
3,3-Difluorocyclobutanecarboxylic acid:
Uniqueness
What sets 2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole apart is the combination of the difluorocyclobutyl group and the thiadiazole ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, from drug development to materials science.
属性
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2OS/c1-5-11-12-7(14-5)13-4-6-2-8(9,10)3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFRQMTUDRZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-nitro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2717243.png)
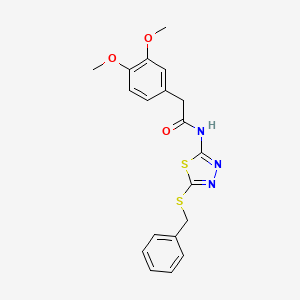
![5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2717246.png)
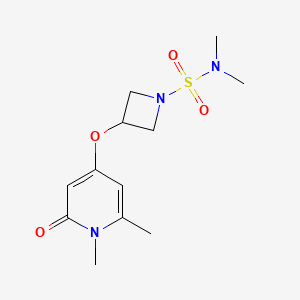

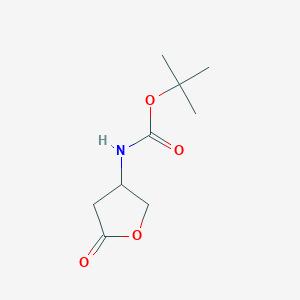
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
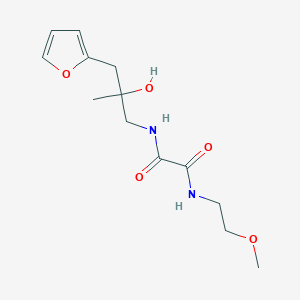
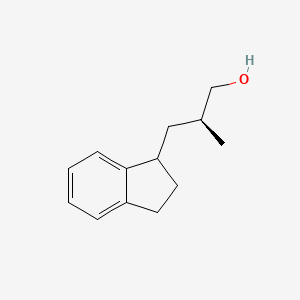
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2717260.png)
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
![1-[2-(Morpholin-4-yl)ethyl]-1h-pyrazol-5-amine](/img/structure/B2717265.png)
